7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline

Suzuki-Miyaura cross-coupling quinazoline functionalization halide reactivity comparison

7‑(4,4,5,5‑Tetramethyl‑1,3,2‑dioxaborolan‑2‑yl)quinazoline (CAS 1375108‑46‑5) is a quinazoline‑7‑boronic acid pinacol ester with molecular formula C₁₄H₁₇BN₂O₂ and molecular weight 256.11 g·mol⁻¹. It is supplied as a research‑grade building block (typical purity ≥95 % ; ≥98 % from select vendors ) for palladium‑catalysed Suzuki‑Miyaura cross‑coupling reactions.

Molecular Formula C14H17BN2O2
Molecular Weight 256.11 g/mol
CAS No. 1375108-46-5
Cat. No. B1429379
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline
CAS1375108-46-5
Molecular FormulaC14H17BN2O2
Molecular Weight256.11 g/mol
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CC3=NC=NC=C3C=C2
InChIInChI=1S/C14H17BN2O2/c1-13(2)14(3,4)19-15(18-13)11-6-5-10-8-16-9-17-12(10)7-11/h5-9H,1-4H3
InChIKeyRJXJTNJULNSBLM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline (CAS 1375108-46-5) – Procurement-Grade Boronate Ester Building Block for Suzuki‑Miyaura Cross‑Coupling


7‑(4,4,5,5‑Tetramethyl‑1,3,2‑dioxaborolan‑2‑yl)quinazoline (CAS 1375108‑46‑5) is a quinazoline‑7‑boronic acid pinacol ester with molecular formula C₁₄H₁₇BN₂O₂ and molecular weight 256.11 g·mol⁻¹ . It is supplied as a research‑grade building block (typical purity ≥95 % ; ≥98 % from select vendors ) for palladium‑catalysed Suzuki‑Miyaura cross‑coupling reactions [1]. The quinazoline scaffold is a privileged heterocycle in medicinal chemistry, and the pinacol ester at the 7‑position provides a shelf‑stable, chromatography‑compatible handle for C–C bond formation that is more resistant to protodeboronation and oxidative side reactions than the corresponding free boronic acid [2].

Why a Generic Quinazoline Boronate Cannot Substitute 7‑(4,4,5,5‑Tetramethyl‑1,3,2‑dioxaborolan‑2‑yl)quinazoline in Procurement


Quinazoline boronates are not interchangeable because the position of the boronate group governs both regiochemical outcome in cross‑coupling and downstream biological activity of the resulting products. Suzuki‑Miyaura coupling of 7‑bromo‑quinazoline derivatives with aryl boronic esters proceeds in 72–75 % yield, whereas the corresponding 7‑chloro analogues give no conversion under identical conditions, demonstrating that even subtle changes in the halide leaving group (let alone the boronate position) drastically affect reaction viability [1]. Moreover, in 4‑anilinoquinazoline kinase inhibitors, moving the boronic acid substituent from the aniline para position to other positions switches selectivity between EGFR and VEGFR2, confirming that the regioposition of the boron functionality on the quinazoline framework is a critical determinant of pharmacological selectivity [2]. Substituting a 6‑boronate isomer (CAS 1375301‑92‑0) or a free quinazoline‑7‑boronic acid (CAS 899438‑46‑1) for the 7‑pinacol ester therefore risks both synthetic failure and loss of target‑specific biological activity.

Quantitative Differentiation Evidence: 7‑(4,4,5,5‑Tetramethyl‑1,3,2‑dioxaborolan‑2‑yl)quinazoline vs. Closest Analogs


Regiochemical Integrity: 7‑Position Boronate Enables Suzuki Coupling That the 7‑Chloro Analog Cannot Support

In a systematic study of Pd‑catalysed Suzuki cross‑coupling on 4‑(N,N‑dimethylamino)‑2‑phenylquinazoline scaffolds, the 7‑bromo derivative (which is the direct synthetic precursor to the 7‑pinacol boronate ester) afforded the desired biaryl product in 72–75 % yield under optimised conditions (Pd(dppf)Cl₂, Na₂CO₃, Bu₄NBr, toluene‑H₂O, 115 °C, sealed tube, overnight). In contrast, the identical 7‑chloro derivative gave 0 % conversion, even after microwave irradiation [1]. This demonstrates that the 7‑position boronate building block provides a reliable synthetic entry point for C–C bond formation at the quinazoline C7 position, whereas the cheaper chloro‑quinazoline alternative is synthetically inert under standard Suzuki conditions.

Suzuki-Miyaura cross-coupling quinazoline functionalization halide reactivity comparison

Pinacol Ester Stability Advantage: Chromatographic Purification Feasibility vs. Free Boronic Acid

Aryl boronic pinacol esters (ArBpin) are established as bench‑stable protected boronic acid derivatives that can be purified by conventional silica gel chromatography, unlike free aryl boronic acids which often decompose or streak severely on silica. However, a 2022 comparative study demonstrated that ArBpin esters generally afford lower biaryl product yields in Suzuki–Miyaura couplings than the corresponding ArB(Epin) (1,1,2,2‑tetraethylethylene glycol ester) derivatives [1]. This places the target 7‑pinacol ester in a defined performance window: superior to the free boronic acid in terms of shelf stability and ease of purification, yet with a documented yield penalty relative to next‑generation Epin esters. The abstract explicitly states that ArB(Epin) 'provided higher yields of the desired biaryl products than those obtained using the corresponding aryl boronic acids or pinacol esters' [1].

boronate stability silica gel chromatography Suzuki-Miyaura coupling efficiency

Regioisomeric Differentiation: 7‑Boronate vs. 6‑Boronate Quinazoline in Optoelectronic Performance

When the 7‑bromo‑quinazoline precursor (the direct synthetic entry to the target 7‑boronate) was cross‑coupled with a 1,3,4‑oxadiazole boronic ester, the resulting 7‑linked conjugate (8g) exhibited a quantum yield of ≤0.13. In contrast, the analogous 6‑linked conjugate (8f), prepared from the 6‑bromo isomer, achieved a quantum yield of 0.61—a 4.7‑fold enhancement [1]. This regioisomer‑dependent photophysical divergence demonstrates that the 7‑ and 6‑boronate quinazoline building blocks lead to functionally non‑equivalent products, and selection between them must be driven by the target application rather than by interchangeability of supply.

quinazoline regioisomers fluorescence quantum yield optoelectronic materials

Boron Substituent Position Dictates Kinase Selectivity: 7‑Substitution Context vs. Aniline‑Linked Boronic Acids

In a foundational medicinal chemistry study, boronic acid‑containing 4‑anilinoquinazolines were synthesised and tested against EGFR and VEGFR2 tyrosine kinases. The substituted position of the boronic acid was found to be 'essential for control of both kinase inhibitions.' Specifically, the boronic acid substituted at the para position of the aniline moiety exhibited significant inhibition of VEGFR2 tyrosine kinase, whereas alternative substitution patterns on the quinazoline core or aniline ring shifted activity toward EGFR [1]. While this study examined boronic acids rather than pinacol esters and focused on the aniline substituent rather than the quinazoline 7‑position, it establishes the broader principle that the precise location of the boron functionality on the quinazoline‑aniline framework is a critical molecular determinant of target selectivity. This implies that a 7‑boronate quinazoline building block cannot be casually replaced by a 6‑boronate or 5‑boronate isomer without altering the biological profile of any derived kinase inhibitor.

EGFR inhibitor VEGFR2 inhibitor kinase selectivity boron-containing quinazoline

Vendor Purity and QC Differentiation: Batch‑to‑Batch Reproducibility for Scale‑Up

Commercial suppliers of 7‑(4,4,5,5‑tetramethyl‑1,3,2‑dioxaborolan‑2‑yl)quinazoline offer differentiated purity grades. Bidepharm supplies the compound at standard purity 95 % and provides batch‑specific QC documentation including NMR, HPLC, and GC spectra . Boroncore lists a minimum purity of 98 % . AKSci also lists 98 % purity . In contrast, the free boronic acid analog (quinazolin‑7‑ylboronic acid, CAS 899438‑46‑1) is typically supplied at 95+ % from most vendors . The difference in available purity grades (95 % vs. 98 %) and the provision of batch‑level spectroscopic data constitute a tangible procurement criterion, particularly for users transitioning from milligram‑scale discovery to gram‑scale or multi‑gram campaigns where impurity profiles directly affect downstream yield and purification burden.

vendor purity comparison quality control NMR and HPLC batch data

Pinacol Ester Hydrolytic Stability: Shelf‑Life Advantage over the Free Boronic Acid

Phenylboronic pinacol esters undergo hydrolysis in aqueous media, with kinetics strongly dependent on pH and aryl substituents. At physiological pH (7.4), hydrolysis is considerably accelerated, limiting the utility of pinacol esters in purely aqueous pharmacology contexts [1]. However, under standard organic laboratory storage conditions (ambient temperature, exclusion of moisture, <15 °C recommended), the pinacol ester form is substantially more stable toward protodeboronation than the corresponding free boronic acid, which can undergo facile oxidation and boroxine formation [2]. This differential hydrolytic stability translates into a longer practical shelf‑life and reduced lot‑to‑lot variability for the pinacol ester relative to quinazolin‑7‑ylboronic acid, an important consideration when procuring material for multi‑month medicinal chemistry campaigns.

boronate hydrolysis shelf stability protecting group strategy

Validated Application Scenarios for 7‑(4,4,5,5‑Tetramethyl‑1,3,2‑dioxaborolan‑2‑yl)quinazoline Based on Quantitative Evidence


Suzuki‑Miyaura Cross‑Coupling at the Quinazoline C7 Position for Kinase Inhibitor Library Synthesis

This compound is the reagent of choice for introducing aryl, heteroaryl, or vinyl substituents at the 7‑position of a quinazoline scaffold via Pd‑catalysed Suzuki coupling. The 7‑bromo precursor couples in 72–75 % yield under optimised conditions (Pd(dppf)Cl₂, Na₂CO₃, Bu₄NBr, toluene‑H₂O, 115 °C), whereas the 7‑chloro analog gives no product [1]. Because the position of the boron functionality on quinazoline derivatives controls kinase selectivity between EGFR and VEGFR2 [2], this building block is directly relevant to medicinal chemistry programmes targeting specific kinase profiles where 7‑substitution is required by the pharmacophore model.

Regioselective Construction of 7‑Linked Quinazoline‑Conjugated Materials

When the synthetic objective requires a covalent linkage specifically through the quinazoline 7‑position—for example, in conjugated materials where the 6‑linked isomer confers a 4.7‑fold higher quantum yield (Φ = 0.61 for 6‑linked vs. Φ ≈ 0.13 for 7‑linked) and the application demands the 7‑regiochemistry for geometric or electronic reasons—the 7‑boronate pinacol ester is the necessary building block [1]. Users developing fluorescent probes or optoelectronic materials should explicitly verify that the 7‑linkage is the desired connectivity, as the 6‑isomer is photophysically superior.

Gram‑Scale Synthesis Requiring Purification‑Compatible Boronate Reagents

Unlike free quinazolin‑7‑ylboronic acid (CAS 899438‑46‑1), the pinacol ester can be purified by conventional silica gel chromatography without significant decomposition or streaking, a practical advantage confirmed for the aryl pinacol ester class [1]. For medicinal chemistry teams scaling reactions from milligram to gram quantities, the availability of the compound at 95–98 % purity with batch‑specific NMR, HPLC, and GC documentation from vendors such as Bidepharm, Boroncore, and AKSci ensures reliable reaction performance and reduces the burden of in‑house re‑purification [2][3].

Comparator Studies Requiring a Defined 7‑Boronate Standard

When a research programme systematically compares different boronate ester protecting groups (pinacol vs. Epin vs. neopentyl glycol), the 7‑pinacol ester serves as the reference standard representing the most widely adopted aryl boronate protecting group. The established yield hierarchy (ArB(Epin) > ArBpin > ArB(OH)₂) provides a quantitative framework for evaluating whether an upgrade to a next‑generation ester is warranted for a specific coupling partner [1]. Procurement of the 7‑pinacol ester as the baseline comparator enables rigorous, data‑driven optimisation of the coupling protocol.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.